molecular formula C12H17N3O3 B3460940 N-[2-(dimethylamino)ethyl]-3-methyl-4-nitrobenzamide

N-[2-(dimethylamino)ethyl]-3-methyl-4-nitrobenzamide

Cat. No.: B3460940
M. Wt: 251.28 g/mol
InChI Key: YVBFEOZUHCBARY-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-3-methyl-4-nitrobenzamide is an organic compound that features a benzamide core substituted with a dimethylaminoethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoic acid with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Reduction: 3-methyl-4-amino-N-[2-(dimethylamino)ethyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-oxide derivatives of the original compound.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-3-methyl-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can facilitate binding to specific sites on proteins, while the nitro group may participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylamine: A simpler analog with similar dimethylamino functionality but lacking the benzamide and nitro groups.

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Shares the dimethylaminoethyl group but has a different core structure, leading to different properties and applications.

    N,N-Dimethylaminoethanol: Contains the dimethylamino group and is used in various industrial applications.

Uniqueness

N-[2-(dimethylamino)ethyl]-3-methyl-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the dimethylaminoethyl and nitro groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-9-8-10(4-5-11(9)15(17)18)12(16)13-6-7-14(2)3/h4-5,8H,6-7H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBFEOZUHCBARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCN(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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